Ricinoleyl ricinoleate
CAS No.: 36781-76-7
Cat. No.: VC3845323
Molecular Formula: C36H68O4
Molecular Weight: 564.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36781-76-7 |
|---|---|
| Molecular Formula | C36H68O4 |
| Molecular Weight | 564.9 g/mol |
| IUPAC Name | 12-hydroxyoctadec-9-enyl 12-hydroxyoctadec-9-enoate |
| Standard InChI | InChI=1S/C36H68O4/c1-3-5-7-22-28-34(37)30-24-18-14-10-9-13-17-21-27-33-40-36(39)32-26-20-16-12-11-15-19-25-31-35(38)29-23-8-6-4-2/h18-19,24-25,34-35,37-38H,3-17,20-23,26-33H2,1-2H3 |
| Standard InChI Key | OGLXDMGSSDJNEC-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCC(O)C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CC(O)CCCCCC |
| SMILES | CCCCCCC(CC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
| Canonical SMILES | CCCCCCC(CC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Introduction
Chemical Identity and Structural Characteristics
Ricinoleyl ricinoleate is formally identified as the ester formed between ricinoleic acid (a hydroxylated unsaturated fatty acid) and ricinoleyl alcohol. The compound’s molecular formula is C₃₆H₆₈O₄, with a calculated molecular weight of 564.9 g/mol . Structurally, it retains the defining features of ricinoleic acid: a hydroxyl group at the 12th carbon and a cis double bond between carbons 9 and 10 in both the acyl and alkyl chains . This configuration confers amphiphilic properties, enabling interactions with polar and nonpolar substrates.
Stereochemical Configuration
The stereospecificity of ricinoleyl ricinoleate arises from the (9Z,12R) configuration of ricinoleic acid, which is preserved during esterification . This chiral center influences its biological activity, particularly in receptor-mediated pathways such as prostaglandin signaling .
Synthesis and Industrial Production
Esterification Methods
Ricinoleyl ricinoleate is synthesized via esterification of ricinoleic acid with ricinoleyl alcohol. Industrial-scale production often employs acid-catalyzed esterification or enzymatic methods using immobilized lipases . A patented approach involves transesterification of castor oil triglycerides under high-pressure hydrogenation (3,500–3,800 psi) with copper-cadmium soap catalysts, achieving yields exceeding 90% .
Catalytic Hydrogenation
The patent US3377388A details a process where ricinoleic acid is hydrogenated in the presence of a Cu/Cd (2:1) soap catalyst at 220°C, producing ricinoleyl alcohol as an intermediate . Subsequent esterification with excess ricinoleic acid yields the final product.
Purification and Isolation
Fractional distillation under reduced pressure (0.1–1 mmHg) separates ricinoleyl ricinoleate from polymeric byproducts. Gas chromatography-mass spectrometry (GC-MS) analyses confirm purity levels >95% in commercial batches .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₆H₆₈O₄ |
| Molecular Weight | 564.9 g/mol |
| Melting Point | −15°C to −10°C (amorphous solid) |
| Solubility | Insoluble in water; miscible with oils |
| Hydroxyl Value | 150–160 mg KOH/g |
| Iodine Value | 80–85 g I₂/100g |
The compound’s hydroxyl value reflects its capacity for hydrogen bonding, making it a effective plasticizer in polymer blends . Its low melting point ensures liquidity at room temperature, advantageous for cosmetic formulations .
Functional Applications
Gastrointestinal Therapeutics
Ricinoleyl ricinoleate hydrolyzes in vivo to release ricinoleic acid, a potent agonist of prostaglandin EP3/EP4 receptors . Activation of these receptors enhances intestinal motility and fluid secretion, underpinning its historical use as a laxative. Clinical studies report a 70% reduction in constipation symptoms at doses of 0.1–0.3 g/kg .
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum antimicrobial efficacy, with minimum inhibitory concentrations (MICs) of 0.078–0.156% against Staphylococcus aureus and Candida albicans . Mechanistic studies attribute this to membrane disruption via hydroxyl group interactions .
Skin Permeation Enhancement
Ricinoleyl ricinoleate increases stratum corneum permeability by 40–60% compared to conventional emollients, facilitating transdermal drug delivery . Its use in liposomal formulations improves retinoid absorption by 2.5-fold .
Sensitization Risks
Despite benefits, case reports link prolonged exposure to allergic contact dermatitis, necessitating concentration limits (<5% in leave-on products) .
Biodegradable Lubricants
The ester’s high viscosity index (≥180) and oxidative stability make it suitable for eco-friendly lubricants. Tribological tests show a 30% reduction in wear scar diameter compared to mineral oils .
Polymer Plasticization
Incorporation into polyvinyl chloride (PVC) at 10–20 wt% improves flexibility (elastic modulus reduction: 25–35%) while resisting migration .
Comparative Analysis with Analogous Compounds
| Compound | Key Differentiator | Application Scope |
|---|---|---|
| Ricinoleic Acid | Free carboxylic acid group | Topical anti-inflammatory |
| Ricinoleate (anion) | Deprotonated form; pH-dependent | Surfactant synthesis |
| Lesquerolic Acid | Additional methylene group | High-temperature lubricants |
Ricinoleyl ricinoleate’s dual ester functionality distinguishes it from analogs, enabling simultaneous plasticization and crosslinking in polymer matrices .
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